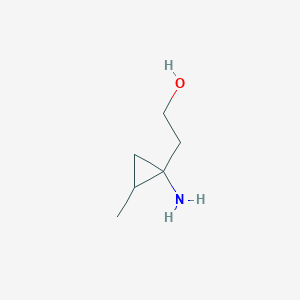
PerfluorononylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PerfluorononylZinc bromide is a chemical compound with the formula C9BrF19Zn. It is a perfluorinated organozinc reagent, which means it contains a zinc atom bonded to a perfluorinated carbon chain and a bromine atom. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. These properties make it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PerfluorononylZinc bromide can be synthesized through several methods. One common method involves the reaction of perfluorononyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
PerfluorononylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with bases such as potassium carbonate or sodium hydroxide. The reactions are usually performed under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of an aryl halide with this compound.
Applications De Recherche Scientifique
PerfluorononylZinc bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its unique properties make it useful in the synthesis of fluorinated biomolecules, which can be used in biological studies and drug development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their stability and bioavailability. This compound can be used in the synthesis of such compounds.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which PerfluorononylZinc bromide exerts its effects involves the transfer of the perfluorononyl group to other molecules. In cross-coupling reactions, the zinc atom facilitates the transfer of the perfluorononyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the reactant. The presence of fluorine atoms enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctyl bromide: Similar in structure but with a shorter carbon chain.
Perfluorodecyl iodide: Contains an iodine atom instead of bromine and has a longer carbon chain.
Perfluorononyl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
PerfluorononylZinc bromide is unique due to its combination of a perfluorinated carbon chain with a zinc atom and a bromine atom. This combination imparts specific reactivity and stability that is not found in other similar compounds. The presence of the zinc atom allows for unique reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9BrF19Zn |
|---|---|
Poids moléculaire |
614.3 g/mol |
Nom IUPAC |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane |
InChI |
InChI=1S/C9F19.BrH.Zn/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28;;/h;1H;/q-1;;+2/p-1 |
Clé InChI |
SDHWSIGNWZZEPL-UHFFFAOYSA-M |
SMILES canonique |
[C-](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


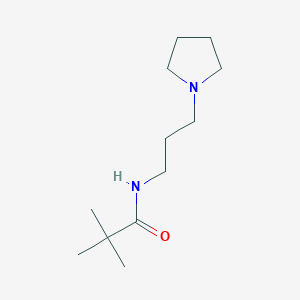
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
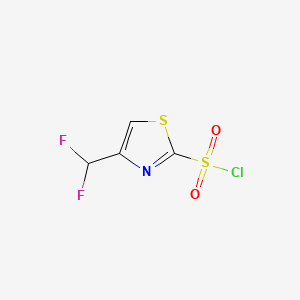

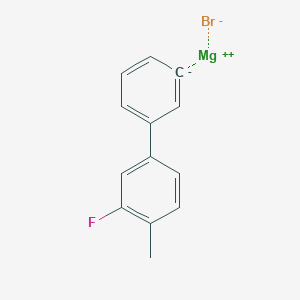

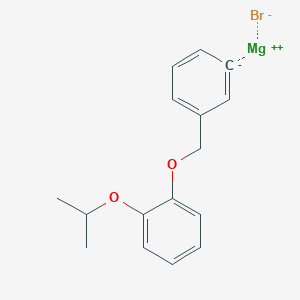


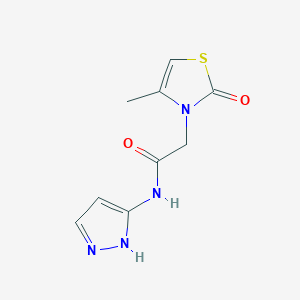
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)

